molecular formula C15H10Cl3NO B14003381 N-(1,3,7-trichloro-9H-fluoren-2-yl)acetamide CAS No. 735-15-9

N-(1,3,7-trichloro-9H-fluoren-2-yl)acetamide

Cat. No.: B14003381
CAS No.: 735-15-9
M. Wt: 326.6 g/mol
InChI Key: AVSJPMDLBLXRMN-UHFFFAOYSA-N
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Description

N-(1,3,7-trichloro-9H-fluoren-2-yl)acetamide is a chemical compound with the molecular formula C15H10Cl3NO It is known for its unique structure, which includes a fluorenyl group substituted with chlorine atoms and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3,7-trichloro-9H-fluoren-2-yl)acetamide typically involves the chlorination of fluorenone followed by acetamidation. The process can be summarized as follows:

    Chlorination of Fluorenone: Fluorenone is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 1, 3, and 7 positions.

    Acetamidation: The chlorinated fluorenone is then reacted with acetamide in the presence of a base such as sodium hydroxide to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Chlorination: Large quantities of fluorenone are chlorinated using industrial chlorination equipment.

    Continuous Acetamidation: The chlorinated product is continuously fed into reactors containing acetamide and base to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(1,3,7-trichloro-9H-fluoren-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding fluorenone derivatives.

    Reduction: Reduction reactions can convert the compound into less chlorinated or dechlorinated derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed for substitution reactions.

Major Products Formed

    Oxidation: Fluorenone derivatives with varying degrees of chlorination.

    Reduction: Partially or fully dechlorinated fluorenylacetamide derivatives.

    Substitution: Fluorenylacetamide derivatives with different substituents replacing chlorine atoms.

Scientific Research Applications

N-(1,3,7-trichloro-9H-fluoren-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,3,7-trichloro-9H-fluoren-2-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that include:

    Enzyme Inhibition: It can inhibit specific enzymes, leading to altered biochemical pathways.

    Receptor Binding: The compound may bind to cellular receptors, triggering downstream signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3,4-trichloro-7-fluoro-9H-fluoren-2-yl)acetamide
  • N-(1,3,4,7-tetrachloro-9H-fluoren-2-yl)acetamide

Uniqueness

N-(1,3,7-trichloro-9H-fluoren-2-yl)acetamide is unique due to its specific chlorination pattern and the presence of an acetamide group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

735-15-9

Molecular Formula

C15H10Cl3NO

Molecular Weight

326.6 g/mol

IUPAC Name

N-(1,3,7-trichloro-9H-fluoren-2-yl)acetamide

InChI

InChI=1S/C15H10Cl3NO/c1-7(20)19-15-13(17)6-11-10-3-2-9(16)4-8(10)5-12(11)14(15)18/h2-4,6H,5H2,1H3,(H,19,20)

InChI Key

AVSJPMDLBLXRMN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C2C(=C1Cl)CC3=C2C=CC(=C3)Cl)Cl

Origin of Product

United States

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